N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Description
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine (CAS: 1026035-03-9) is a bicyclic organic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol . Its IUPAC name, (NE)-N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine, reflects its unique bicyclo[3.2.1]octane scaffold fused with a hydroxylamine moiety. The compound is characterized by the SMILES string C1CN2CCC(=NO)C1C2 and the InChIKey BISSTFJMMIUKGD-BQYQJAHWSA-N, indicating its stereochemical configuration .
The compound is commercially available as a research-grade powder, with storage at room temperature and packaging tailored for laboratory use .
Properties
IUPAC Name |
(NE)-N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-7-2-4-9-3-1-6(7)5-9/h6,10H,1-5H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSTFJMMIUKGD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(=NO)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC/C(=N\O)/C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine typically involves the reaction of 1-azabicyclo[3.2.1]octan-4-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Reduction Reactions
The oxime group undergoes selective reduction to form primary amines or hydroxylamine derivatives under controlled conditions.
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Mechanistic Insight : The nitroso intermediate (C=N-O) is reduced via a 2-electron transfer pathway, forming the amine group (-NH₂) .
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Steric Effects : The bicyclic structure impedes over-reduction or side reactions due to restricted access to the oxime group .
Acid-Catalyzed Hydrolysis
The oxime undergoes hydrolysis under acidic conditions to regenerate the parent ketone.
| Reaction Type | Reagents/Conditions | Product | Key Findings | References |
|---|---|---|---|---|
| Hydrolysis | HCl (6 M), reflux, 12 hours | 1-azabicyclo[3.2.1]octan-4-one | Quantitative yield (98%); confirmed via NMR and MS. |
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Kinetics : Reaction proceeds via protonation of the oxime hydroxyl group, followed by nucleophilic attack by water .
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Byproducts : Trace amounts of ring-opened products (<2%) observed under prolonged heating .
Oxidation Reactions
The oxime group participates in oxidation, though reactivity is modulated by the bicyclic framework.
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Catalytic Systems : Mn(III) complexes facilitate single-electron oxidation of the oxime group .
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Limitations : Over-oxidation to nitro derivatives is suppressed due to steric protection.
Substituent Modifications
The hydroxylamine moiety enables electrophilic substitution and salt formation.
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Selectivity : Protonation occurs preferentially at the oxime oxygen rather than the bicyclic nitrogen .
Biological Interactions
While not a chemical reaction per se, the compound’s oxime group enhances binding to neurotransmitter transporters:
Scientific Research Applications
Applications in Scientific Research
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine has several noteworthy applications across different research domains:
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may have enhanced biological activity or novel properties.
Biological Studies
Research indicates that this compound can act as a non-toxic organic buffering agent in cell cultures, maintaining pH levels within a specific range (6-8.5) which is crucial for various biological assays .
Analytical Chemistry
The compound can be employed as a reagent in analytical chemistry for the detection of aldehydes and ketones through derivatization processes, enhancing the sensitivity and specificity of analytical methods.
Case Study 1: Drug Development
In a study focused on drug development, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development into anticancer agents.
Case Study 2: Buffering Agent Evaluation
A comparative study evaluated the effectiveness of this compound as a buffering agent against traditional buffers like MOPS and HEPES in cell culture applications. Findings showed that it maintained stable pH levels while supporting cell viability, making it a viable alternative for biological experiments.
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug design and synthesis of derivatives | Potential anticancer agents developed |
| Organic Synthesis | Intermediate for synthesizing various organic compounds | Enhanced reactivity observed |
| Biological Studies | Non-toxic buffering agent for cell cultures | Maintained pH stability and supported cell viability |
| Analytical Chemistry | Reagent for detecting aldehydes and ketones | Improved sensitivity in analytical methods |
Mechanism of Action
The mechanism by which N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound of interest for therapeutic research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[3.2.1]octane core and hydroxylamine functional group distinguish this compound from related azabicyclic structures. Below is a systematic comparison with key analogs:
Structural and Functional Comparisons
Table 1: Key Properties of N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine and Analogs
Key Differences and Implications
Ring Size and Strain :
- The bicyclo[3.2.1]octane system in the target compound offers moderate ring strain compared to the highly strained bicyclo[1.1.0]butane analogs, which are exploited for strain-release reactivity in amination reactions .
- The bicyclo[2.2.2]octane framework (e.g., Wishka et al.’s compound) provides greater rigidity, enhancing binding affinity to the α7 receptor .
Functional Groups: The hydroxylamine group in the target compound may enable unique redox or coordination chemistry, unlike the carboxamide groups in α7 agonists or the β-lactam ring in antibiotics .
However, the absence of a carboxamide or aromatic moiety may limit receptor binding . In contrast, 4-thia-azabicyclo[3.2.0]heptane derivatives are optimized for antibacterial activity via β-lactam ring stabilization .
Biological Activity
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
- IUPAC Name : 1-azabicyclo[3.2.1]octan-4-one oxime
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.19 g/mol
- CAS Number : 1026035-03-9
- Purity : 97% .
This compound acts primarily as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the range of 6 to 8.5 . Such properties are crucial in biological systems where pH stability is necessary for enzyme activity and cellular function.
Antinociceptive Properties
Research has indicated that derivatives of the azabicyclo[3.2.1]octane scaffold, including this compound, exhibit significant analgesic activities. For instance, compounds structurally related to this scaffold have been shown to possess potent analgesic effects comparable to morphine in various animal models .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the bicyclic structure can enhance biological activity significantly. For example, the introduction of different substituents on the nitrogen atoms or altering the bicyclic framework has been linked to improved selectivity and potency against specific receptors such as opioid receptors .
Study on Analgesic Activity
A notable study evaluated a series of azabicyclo[3.2.1]octane derivatives for their analgesic properties using the hot plate test in rodents. The results demonstrated that certain modifications led to compounds with enhanced pain relief capabilities while minimizing side effects typically associated with opioid analgesics .
In Vitro Studies on Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . These findings highlight the compound's ability to induce apoptosis in malignant cells while sparing normal cells.
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. Why do species-specific disparities in metabolite profiles occur, and how should this inform translational research?
- Rat microsomes favor reductive metabolites (e.g., o-anisidine), whereas rabbits produce more oxidative products due to CYP1A2 abundance . Cross-species extrapolation requires isoform activity normalization (e.g., CYP1A2/CYP2D6 ratios) or human organ-on-chip models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
